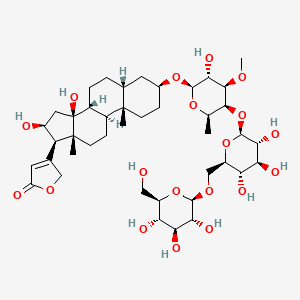
Neogitostin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neogitostin is a steroid glycoside compound, specifically a cardenolide, which is a type of cardiac glycoside. These compounds are known for their ability to affect the heart’s contractility and are often derived from plants such as Digitalis purpurea . This compound is chemically identified as Gitoxigenin 3-O-[β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl-(1→4)-β-D-digitalopyranoside] .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Neogitostin involves the glycosylation of Gitoxigenin with specific sugar moieties. The reaction typically requires the use of glycosyl donors and acceptors under controlled conditions to ensure the correct glycosidic linkages are formed. The process may involve the use of catalysts such as Lewis acids to facilitate the glycosylation reaction.
Industrial Production Methods: Industrial production of this compound would likely involve the extraction of Gitoxigenin from plant sources, followed by chemical glycosylation. The process would be optimized for large-scale production, ensuring high yield and purity of the final product. Techniques such as chromatography might be employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions: Neogitostin can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the sugar moieties.
Reduction: This can affect the glycosidic bonds or the steroid nucleus.
Substitution: This can occur at the hydroxyl groups, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
Neogitostin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glycosylation reactions and the synthesis of complex glycosides.
Biology: Investigated for its effects on cellular processes, particularly those involving ion transport and cell signaling.
Medicine: Explored for its potential therapeutic effects, especially in the treatment of heart conditions due to its cardiac glycoside properties.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in quality control processes.
Mechanism of Action
Neogitostin exerts its effects primarily by inhibiting the sodium-potassium ATPase pump in cardiac cells. This inhibition leads to an increase in intracellular sodium levels, which subsequently causes an increase in intracellular calcium levels through the sodium-calcium exchanger. The elevated calcium levels enhance cardiac contractility, making this compound effective in treating certain heart conditions .
Comparison with Similar Compounds
Digoxin: Another cardiac glycoside with a similar mechanism of action but different sugar moieties.
Ouabain: A cardenolide that also inhibits the sodium-potassium ATPase pump but has a different structure.
Uniqueness of Neogitostin: this compound is unique due to its specific glycosidic linkages and sugar composition, which may influence its pharmacokinetics and pharmacodynamics. Its distinct structure can lead to variations in absorption, distribution, metabolism, and excretion compared to other cardiac glycosides.
Properties
CAS No. |
102280-59-1 |
|---|---|
Molecular Formula |
C42H66O19 |
Molecular Weight |
875.0 g/mol |
IUPAC Name |
3-[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-14,16-dihydroxy-3-[(2R,3R,4R,5S,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C42H66O19/c1-17-35(61-38-33(51)31(49)29(47)25(60-38)16-56-37-32(50)30(48)28(46)24(14-43)59-37)36(54-4)34(52)39(57-17)58-20-7-9-40(2)19(12-20)5-6-22-21(40)8-10-41(3)27(18-11-26(45)55-15-18)23(44)13-42(22,41)53/h11,17,19-25,27-39,43-44,46-53H,5-10,12-16H2,1-4H3/t17-,19-,20+,21+,22-,23+,24-,25-,27+,28-,29-,30+,31+,32-,33-,34-,35+,36-,37-,38+,39+,40+,41-,42+/m1/s1 |
InChI Key |
BIIZUOKOXXHOLZ-ZKWAHBOSSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)O)O)C)C)O)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)O)O)C)C)O)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















